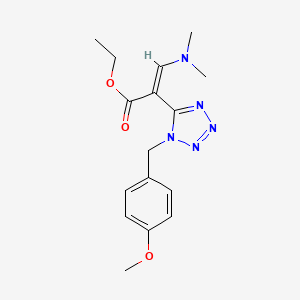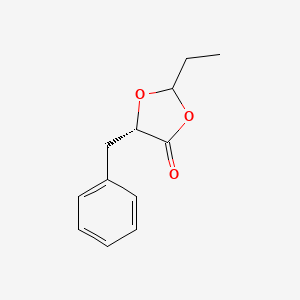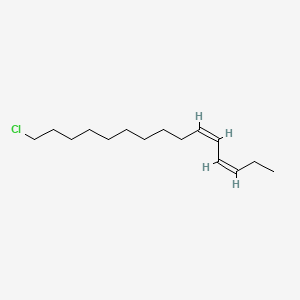
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a methoxybenzyl group, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxybenzyl group using appropriate nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Bromine in carbon tetrachloride for electrophilic addition.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Addition: Formation of dibromo or dihydro derivatives.
科学的研究の応用
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
作用機序
The mechanism of action of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to certain enzymes or receptors. The methoxybenzyl group can contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
(E)-ethyl 3-(dimethylamino)-2-(1-benzyl-1H-tetrazol-5-yl)acrylate: Lacks the methoxy group, which may affect its binding affinity and solubility.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)acrylate: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methylbenzyl)-1H-tetrazol-5-yl)acrylate: Contains a methyl group, which may influence its steric and hydrophobic interactions.
Uniqueness
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is unique due to the presence of the methoxy group, which can enhance its electronic properties and potentially improve its pharmacokinetic profile. The combination of the dimethylamino group, tetrazole ring, and methoxybenzyl group provides a versatile scaffold for the development of novel compounds with diverse biological activities.
特性
分子式 |
C16H21N5O3 |
|---|---|
分子量 |
331.37 g/mol |
IUPAC名 |
ethyl (E)-3-(dimethylamino)-2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-18-19-21(15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+ |
InChIキー |
FYHBRSLSDIIWFL-SDNWHVSQSA-N |
異性体SMILES |
CCOC(=O)/C(=C/N(C)C)/C1=NN=NN1CC2=CC=C(C=C2)OC |
正規SMILES |
CCOC(=O)C(=CN(C)C)C1=NN=NN1CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)


![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)





![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
